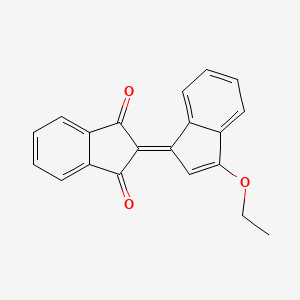
2-(3-Ethoxy-1H-inden-1-ylidene)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indene-1,3(2H)-dione, 2-(3-ethoxy-1H-inden-1-ylidene)- is a complex organic compound that belongs to the class of indene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(3-ethoxy-1H-inden-1-ylidene)- typically involves multi-step organic reactions. One common method includes the condensation of 1H-indene-1,3(2H)-dione with 3-ethoxy-1H-indene under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yield and purity. Solvent extraction and crystallization techniques are often employed to isolate and purify the final product.
化学反応の分析
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-(3-ethoxy-1H-inden-1-ylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroxy or alkoxy derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(3-ethoxy-1H-inden-1-ylidene)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
1H-Indene-1,3(2H)-dione: A simpler indene derivative with similar chemical properties.
2-(3-Methoxy-1H-inden-1-ylidene)-1H-indene-1,3(2H)-dione: A closely related compound with a methoxy group instead of an ethoxy group.
Uniqueness
1H-Indene-1,3(2H)-dione, 2-(3-ethoxy-1H-inden-1-ylidene)- is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased solubility or enhanced interaction with biological targets.
特性
CAS番号 |
56525-08-7 |
|---|---|
分子式 |
C20H14O3 |
分子量 |
302.3 g/mol |
IUPAC名 |
2-(3-ethoxyinden-1-ylidene)indene-1,3-dione |
InChI |
InChI=1S/C20H14O3/c1-2-23-17-11-16(12-7-3-4-8-13(12)17)18-19(21)14-9-5-6-10-15(14)20(18)22/h3-11H,2H2,1H3 |
InChIキー |
CBZKWHITHXAHHM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


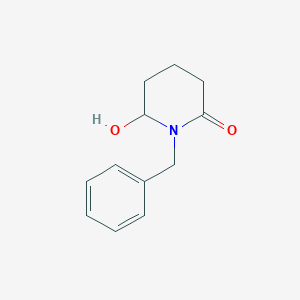
![5-Bromo-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13936684.png)
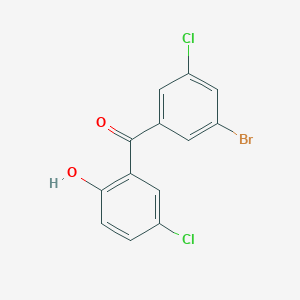
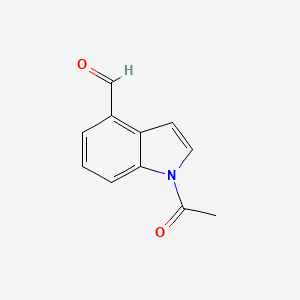

![5H-pyrido[4,3-b]indole-3-carbonitrile](/img/structure/B13936715.png)
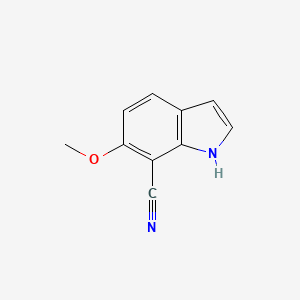
![4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane](/img/structure/B13936726.png)
![4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13936730.png)
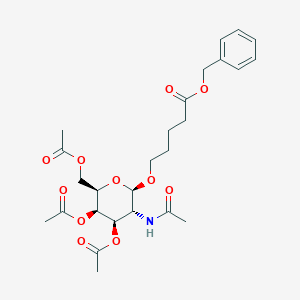
![Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13936740.png)
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
![4-Chloro-5-[(1-methyl-4-piperidinyl)oxy]-3-quinolinecarbonitrile](/img/structure/B13936756.png)

